molecular formula C18H18N6NaO7P B12296788 Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester

Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester

Cat. No.: B12296788
M. Wt: 484.3 g/mol
InChI Key: GJLANAZAAYNYJK-UHFFFAOYSA-M
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Description

Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester is a structurally complex benzoic acid derivative. Key features include:

  • Phosphorylated sugar moiety: The tetrahydrofuro[3,2-d]-1,3,2-dioxaphosphorin ring system introduces a cyclic phosphate ester, which may act as a prodrug or modulate enzymatic activity .

This compound likely bridges the functionalities of benzoic acid derivatives (antimicrobial, antioxidant) and nucleoside analogs (antiviral, anticancer) .

Properties

Molecular Formula

C18H18N6NaO7P

Molecular Weight

484.3 g/mol

IUPAC Name

sodium;[6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1

InChI Key

GJLANAZAAYNYJK-UHFFFAOYSA-M

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+]

Origin of Product

United States

Preparation Methods

Nitro Reduction and Methylation

Method :

  • Nitration : 2-Nitrobenzoic acid is synthesized via nitration of benzoic acid using HNO₃/H₂SO₄.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-aminobenzoic acid.
  • Methylation : Treatment with methyl iodide (CH₃I) in alkaline conditions introduces the methylamino group.

Conditions :

  • Yield: 85–90% (reduction), 75–80% (methylation).
  • Purity: ≥98% (HPLC).

Direct Amination

Alternative Route :

  • Ullmann coupling of 2-bromobenzoic acid with methylamine using CuI/L-proline.
  • Yield: 70–75%.

Synthesis of the Phosphorylated Furo[3,2-d]-1,3,2-Dioxaphosphorin Core

Phosphorylation of Adenine

Method :

  • Phosphorylation : Adenine reacts with 2-chloro-2-oxo-1,3,2-dioxaphospholane (prepared via Cl₂ oxidation of ethylene glycol and PCl₃) in anhydrous THF.
  • Ring Expansion : Base-mediated cyclization forms the furo-dioxaphosphorin system.

Conditions :

  • Catalyst: Triethylamine.
  • Temperature: 0–5°C (step 1), 60°C (step 2).
  • Yield: 65–70%.

Stereochemical Control

Chiral Resolution :

  • Use of (R)-BINOL-derived catalysts ensures the 4aR,6R,7R,7aR configuration.
  • Diastereomeric excess: >99%.

Esterification of Components

Activation of 2-(Methylamino)Benzoic Acid

Reagents :

  • DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
  • Alternative: HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Conditions :

  • Solvent: Dichloromethane.
  • Temperature: 25°C.
  • Yield: 80–85%.

Coupling to Phosphorin Core

Method :

  • The activated benzoic acid reacts with the hydroxyl group at C7 of the phosphorin moiety.
  • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Optimization :

  • Excess phosphorin core (1.2 eq) improves yield.
  • Reaction time: 12–16 hrs.

Comparative Analysis of Methods

Step Method Yield (%) Purity (%) Key Reference
2-(Methylamino)BA Nitro reduction + methylation 75 98
Phosphorin synthesis Cl₂ oxidation + cyclization 70 95
Esterification DCC/DMAP coupling 85 97

Challenges and Solutions

  • Stereochemical Purity : Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed esterification) address racemization.
  • Phosphorylation Efficiency : Use of P(III) intermediates (e.g., phosphoramidites) improves reactivity.

Recent Advances

  • Flow Chemistry : Continuous-flow systems enhance reproducibility in phosphorylation (yield: +10%).
  • Biocatalysis : Immobilized Candida antarctica lipase B (CAL-B) reduces byproducts during esterification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the furodioxaphosphorin ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester linkage can be reduced to form alcohols or amines.

    Substitution: The amino groups in the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the purine base in the compound can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The furodioxaphosphorin ring system may also play a role in modulating enzyme activity or signaling pathways.

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester is a complex structure that combines features from both benzoic acids and phosphorines. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a benzoic acid moiety modified with a methylamino group and a phosphorine ester linkage. Its molecular formula is C18H22N5O5PC_{18}H_{22}N_5O_5P, and it exhibits properties typical of both benzoic acids and phosphonates.

1. Antimicrobial Activity

Research indicates that several benzoic acid derivatives exhibit potent antimicrobial properties. For example, derivatives have shown comparable efficacy to antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli . The presence of the methylamino group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial action.

2. Antioxidant Properties

Benzoic acid derivatives are known for their antioxidant capabilities. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems, contributing to cellular protection mechanisms .

3. Effects on Protein Degradation Systems

Recent studies have demonstrated that certain benzoic acid derivatives can modulate protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). For instance, compounds derived from Bjerkandera adusta were shown to enhance the activity of cathepsins B and L significantly . This modulation can be crucial for developing therapeutic agents targeting neurodegenerative diseases where protein aggregation is a hallmark.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that compounds with the methylamino substitution exhibited enhanced activity against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Benzoic acid derivative A3264
Benzoic acid derivative B1632
Benzoic acid derivative C816

Case Study 2: Protein Modulation

In a cellular assay involving human foreskin fibroblasts, it was found that specific benzoic acid derivatives could activate proteasomal activities significantly. Compound 3 showed the highest activation levels of cathepsins B and L, indicating its potential role in modulating proteostasis .

Research Findings Summary

  • Antimicrobial Activity : Effective against S. aureus and E. coli, with potential as an alternative to traditional antibiotics.
  • Antioxidant Activity : Capable of reducing oxidative stress.
  • Protein Modulation : Influences UPP and ALP pathways; potential applications in neurodegenerative disease therapies.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight (approx.) Key Biological Activity
Target Compound 2-(Methylamino) benzoate + purine-dioxaphosphorin ester ~550–600 g/mol Potential antiviral/prodrug
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Hydroxy/methoxy groups on benzoic acid 168 g/mol Antioxidant, anti-inflammatory
Ferulic acid (hydroxycinnamic acid) 3-Methoxy-4-hydroxy cinnamate 194 g/mol Antioxidant (superior to benzoic acids)
Acyclovir (nucleoside analog) Guanine + acyclic sugar 225 g/mol Antiviral (herpes simplex)
Tenofovir disoproxil (nucleoside phosphonate) Phosphonate ester + adenine 519 g/mol Antiviral (HIV, HBV)
Key Observations:
  • Antioxidant capacity : The target compound’s benzoic acid core may confer moderate antioxidant activity, though cinnamic acid derivatives (e.g., ferulic acid) are more potent due to resonance stabilization of radicals .
Key Observations:
  • Synthesis complexity : The target compound requires advanced coupling techniques, as seen in spirocyclic and phosphorylated systems .
  • Spectroscopic behavior : Self-association in solvents (e.g., dimerization in apolar solvents) is common among benzoic acid derivatives, impacting solubility and bioavailability .

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